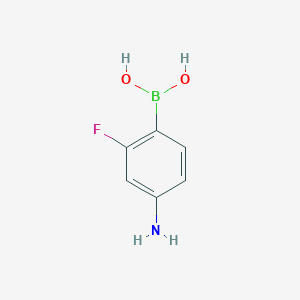

(4-Amino-2-fluorophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Amino-2-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2-fluorophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the hydroboration of an aryl halide, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps .

Análisis De Reacciones Químicas

Types of Reactions: (4-Amino-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (4-Amino-2-fluorophenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. The compound acts as a reagent that reacts with aryl or vinyl halides in the presence of a palladium catalyst. The general mechanism involves the following steps:

- Oxidative Addition : The palladium catalyst forms a complex with the halide.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : The product is formed, releasing the palladium catalyst for further reactions.

This reaction is widely utilized in pharmaceutical development and materials science to create new compounds with desired properties.

Medicinal Chemistry

Drug Development

this compound has shown potential as a building block in drug development. Its ability to interact with various biological targets makes it a candidate for developing enzyme inhibitors. For instance, studies have demonstrated that this compound can modulate enzyme activity by forming reversible covalent bonds with vicinal diols found in sugars and amino acids. This property is particularly relevant for designing drugs targeting metabolic pathways.

Case Study: Boronated RNase A

A notable application was reported where this compound was used to enhance the delivery of RNase A, an enzyme that degrades RNA within cells. By attaching boronic acid derivatives to RNase A, researchers improved its cellular uptake significantly, demonstrating five times greater uptake compared to non-boronated controls. This modification led to increased cytotoxicity against cancer cells due to enhanced enzyme activity within the cytosol .

Biochemical Tools

Molecular Recognition

Boronic acids, including this compound, are employed as molecular receptors due to their ability to selectively bind to diols and other biomolecules. This property has been exploited in various biochemical applications:

- Glycan Targeting : Boronic acids can bind to surface glycans on cells, facilitating targeted drug delivery systems.

- Enzyme Inhibition : Compounds like this compound have been shown to inhibit specific proteases, thereby influencing cell signaling pathways and providing insights into cancer metastasis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorophenylboronic Acid | Lacks amino group | Simpler structure; less reactivity |

| 3-Fluorophenylboronic Acid | Fluorine atom in different position | Different electronic properties |

| 4-Fluorophenylboronic Acid | Similar structure without amino group | Less versatile due to lack of amino functionality |

| 4-Amino-3-fluorophenylboronic Acid | Contains both amino and fluoro groups | Similar reactivity but different substitution pattern |

The combination of an amino group and a fluoro group on the phenyl ring endows this compound with distinct reactivity patterns compared to its counterparts, allowing for diverse derivative formation .

Mecanismo De Acción

The mechanism of action of (4-Amino-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and enabling various transformations .

Comparación Con Compuestos Similares

2-Fluorophenylboronic Acid: Similar in structure but lacks the amino group.

3-Fluorophenylboronic Acid: Similar in structure but with the fluorine atom in a different position.

4-Fluorophenylboronic Acid: Similar but without the amino group.

Uniqueness: (4-Amino-2-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluoro group on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions .

Actividad Biológica

(4-Amino-2-fluorophenyl)boronic acid is a boronic acid derivative with notable biological activity, particularly in medicinal chemistry. This compound has been studied for its interactions with various biological targets, including enzymes and proteins, and its potential applications in drug development. This article provides a comprehensive overview of the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C₆H₇BFNO₂

- Molecular Weight : 154.94 g/mol

- CAS Number : 921211-27-0

- Purity : Typically >95% in commercial preparations

Target Interactions

This compound primarily acts as a Lewis acid , enabling it to form reversible covalent bonds with biomolecules that possess vicinal diols, such as sugars and amino acids. This property allows it to interact with various enzymes and proteins, modulating their activity.

Biochemical Pathways

The compound is particularly significant in the Suzuki-Miyaura cross-coupling reaction , where it serves as a key reagent for forming carbon-carbon bonds. This reaction is pivotal in organic synthesis and the development of pharmaceuticals.

Biological Activities

- Enzyme Inhibition :

- Anticancer Activity :

- Antibacterial and Antiviral Properties :

Case Studies

- Protease Inhibition :

- Cancer Treatment :

Stability and Transport

This compound is only marginally stable in aqueous environments, which influences its transport and distribution within biological systems. Its interactions with specific transporters facilitate its localization in target tissues .

Dosage Effects

In animal models, varying dosages of this compound have shown different effects on enzyme activity and cellular processes. Low doses may modulate enzyme activity without significant toxicity, while higher doses can lead to more pronounced biological effects.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluorophenylboronic Acid | Lacks amino group | Similar reactivity but less potent |

| 3-Fluorophenylboronic Acid | Fluorine atom in a different position | Comparable but distinct properties |

| 4-Fluorophenylboronic Acid | Similar but without amino group | Limited biological activity |

This compound is unique due to the presence of both an amino group and a fluoro group on the phenyl ring, enhancing its reactivity and allowing for diverse derivative formation through various chemical reactions .

Propiedades

IUPAC Name |

(4-amino-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTPCMZIQKVNFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.